1,2-Dimethylbenzo[j]fluoranthene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
73560-80-2 |
|---|---|
Molecular Formula |
C22H16 |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
18,19-dimethylpentacyclo[10.7.1.02,11.03,8.016,20]icosa-1(19),2(11),3,5,7,9,12,14,16(20),17-decaene |
InChI |
InChI=1S/C22H16/c1-13-12-16-7-5-9-18-19-11-10-15-6-3-4-8-17(15)22(19)20(14(13)2)21(16)18/h3-12H,1-2H3 |
InChI Key |
WVHMWRCJHGLULA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C3C(=CC=C2)C4=C(C3=C1C)C5=CC=CC=C5C=C4 |
Origin of Product |
United States |
Synthetic Methodologies for 1,2 Dimethylbenzo J Fluoranthene and Its Structural Analogues
Historical Development of Fluoranthene (B47539) Core Synthesis
The journey into the synthesis of fluoranthenes, a key structural motif within benzo[j]fluoranthenes, began with its isolation from coal tar pitch. wikipedia.org Early synthetic efforts were often extensions of classical aromatic chemistry. One of the foundational approaches to the fluoranthene skeleton involves the Pschorr cyclization, a reaction that forms biaryl systems through the intramolecular substitution of an aromatic ring by a diazonium salt. Another historical method is the Stobbe condensation, which could be adapted to build the necessary carbocyclic rings. These early methods, while groundbreaking for their time, often suffered from harsh reaction conditions, low yields, and limited scope for introducing substituents with precision. The evolution of synthetic strategies has since moved towards more efficient and versatile transition-metal-catalyzed reactions and powerful acid-mediated cyclizations. rsc.orgrsc.org
Contemporary Approaches to 1,2-Dimethylbenzo[j]fluoranthene Preparation
Modern organic synthesis provides a toolkit of sophisticated reactions that allow for the regioselective construction of complex PAHs like this compound. Although a specific, optimized synthesis for this exact molecule is not extensively documented in prominent literature, its preparation can be envisaged through the application of several powerful contemporary methods.
Strategic Bond Disconnection Pathways
Retrosynthetic analysis is a cornerstone of modern synthetic planning, allowing chemists to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, several strategic bond disconnections can be proposed, guiding the synthetic approach. rsc.org
A prevalent strategy for fluoranthene synthesis involves the coupling of a naphthalene (B1677914) fragment with a benzene (B151609) fragment, suggesting disconnections at the 'a' and 'b' bonds of the fluoranthene core. rsc.org For the benzo[j]fluoranthene system, a logical extension is the coupling of an acenaphthylene (B141429) moiety with a substituted benzene ring. Another powerful approach involves forming the central five-membered ring at a late stage, which points to disconnections that break the bonds of this cyclopentane (B165970) ring. This is often achieved through intramolecular cyclization reactions.
| Disconnection Strategy | Description | Key Reactions | Relevant Precursors |
| Naphthalene + Benzene Coupling | Formation of the fluoranthene core by joining a naphthalene and a benzene-derived unit. | Suzuki-Miyaura Coupling, C-H Arylation | Substituted Naphthalenes, Substituted Benzeneboronic acids |
| Intramolecular Cyclization | Formation of the five-membered ring on a pre-assembled biaryl system. | McMurry Coupling, Friedel-Crafts Acylation, Prins-type Cyclization | Di-aldehydes, Acyl chlorides, Enol ethers |
| Cycloaddition Reactions | Construction of one of the aromatic rings via a cycloaddition process. | Diels-Alder Reaction, [2+2+2] Cycloaddition | Dienes and Dienophiles, Diynes |
Brønsted Acid-Catalyzed Cycloaromatization Reactions
Brønsted acids are powerful catalysts for the synthesis of PAHs through dehydrative cycloaromatization of carbonyl compounds. nii.ac.jpresearchgate.net This methodology can be applied to construct the benzo[j]fluoranthene skeleton. For instance, a suitably designed biaryl aldehyde or ketone can undergo an intramolecular cyclization followed by dehydration to form the new aromatic ring. acs.orgnih.gov
A typical reaction would involve treating a precursor molecule with a strong Brønsted acid like trifluoromethanesulfonic acid (TfOH), often in a specialized solvent such as 1,1,1,3,3,3-hexafluoropropan-2-ol (HFIP), which is known to stabilize cationic intermediates and promote cyclization. nii.ac.jpresearchgate.net The synthesis of a precursor for this compound could be designed to undergo a final, acid-catalyzed ring-closing aromatization step.
Palladium-Mediated Coupling Reactions
Palladium catalysis has revolutionized the synthesis of complex aromatic systems. nih.gov For the construction of the benzo[j]fluoranthene core, several palladium-catalyzed reactions are of paramount importance.
Suzuki-Miyaura Coupling: This reaction is a cornerstone for forming carbon-carbon bonds between aromatic rings. A general and effective route to the benzo[j]fluoranthene nucleus involves a Suzuki coupling between a substituted 2-bromo-acenaphthylene-1-carbaldehyde and a 2-formylbenzeneboronate. acs.org This is often followed by an intramolecular McMurry ring closure to form the five-membered ring. acs.org To synthesize the 1,2-dimethyl derivative, one would start with appropriately methylated precursors.
Intramolecular C-H Arylation: Another powerful strategy is a tandem reaction sequence involving an initial Suzuki-Miyaura coupling followed by an intramolecular C-H arylation. nih.govacs.org This approach can be performed using both homogeneous and heterogeneous palladium catalysts. nih.gov For example, 1,8-dihalonaphthalenes can be coupled with an arylboronic acid, and the resulting intermediate undergoes an intramolecular C-H activation to form the fluoranthene core. beilstein-journals.org
Buchwald-Hartwig Amination: While primarily used for C-N bond formation, related palladium-catalyzed cross-coupling reactions can be adapted for the synthesis of complex heterocyclic systems and can be part of a broader strategy to introduce functional groups. nih.gov
Total Synthesis Strategies for Complex Benzo[j]fluoranthene-Containing Natural Products
The benzo[j]fluoranthene core is found in a number of fungal natural products, some of which exhibit interesting biological activities. beilstein-journals.org The total synthesis of these complex molecules showcases the power of modern synthetic chemistry.
A notable example is the total synthesis of benzo[j]fluoranthene-4,9-diol . A key strategy for its synthesis involves a Suzuki coupling to connect the two main fragments, followed by a McMurry ring closure to construct the benzo[j]fluoranthene skeleton. acs.org More recently, the total synthesis of viridistratin A was achieved using a Lewis acid-catalyzed Prins-type cycloaromatization of an enol ether precursor. rsc.org The synthesis of another natural product, bulgarein , has also been accomplished, with a key step being a polyphosphoric acid (PPA) mediated condensation to form the core structure. beilstein-journals.org
| Natural Product | Key Synthetic Strategy | Reference |
| Benzo[j]fluoranthene-4,9-diol | Suzuki coupling followed by McMurry ring closure | acs.org |
| Viridistratin A | Lewis acid-catalyzed Prins-type cycloaromatization | rsc.org |
| Bulgarein | Pd-catalyzed Suzuki-Miyaura/C-H arylation cascade | beilstein-journals.org |
Derivatization and Functionalization Strategies for Enhanced Research Probes
The functionalization of the benzo[j]fluoranthene core is crucial for developing advanced materials and biological probes. The inherent fluorescence of the fluoranthene system makes it an attractive scaffold for creating fluorescent sensors. rsc.orgresearchgate.netresearchgate.net
Derivatization can be achieved through various means:
Late-stage Functionalization: Introducing functional groups such as halogens, nitro groups, and sulfonic acids onto the pre-formed benzo[j]fluoranthene core allows for further chemical manipulation.
Synthesis from Functionalized Precursors: A more controlled approach is to carry functional groups through the synthetic sequence by using substituted starting materials. This allows for the precise placement of functionalities. researchgate.net
Heterocyclic Analogues: Replacing one or more of the benzene rings with heterocycles, such as thiophene (B33073) or pyridine, can significantly alter the electronic and photophysical properties of the molecule, leading to novel materials and probes. beilstein-journals.org The synthesis of these heterocyclic fluoranthene analogues can often be achieved using palladium-catalyzed cascade reactions. beilstein-journals.org
These strategies enable the fine-tuning of the molecule's properties for specific applications, such as sensing ions or biomolecules, or for use in organic electronic devices. beilstein-journals.org
Advanced Spectroscopic and Structural Elucidation Techniques for 1,2 Dimethylbenzo J Fluoranthene
Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Assignmentrsc.orgnist.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides atom-level information about a molecule's structure. Through a combination of one-dimensional and two-dimensional experiments, a complete assignment of all proton and carbon signals can be achieved, confirming the specific substitution pattern of the methyl groups.
The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons in a molecule. For 1,2-Dimethylbenzo[j]fluoranthene (C₂₂H₁₆), the spectrum is expected to show distinct signals for the ten aromatic protons and the six protons of the two methyl groups.
The methyl protons are expected to appear as two sharp singlet signals in the upfield region of the spectrum, typically between δ 2.4 and 2.7 ppm. docbrown.info The exact chemical shift would be influenced by their precise location on the aromatic system. The remaining ten protons are located on the aromatic framework and would resonate in the downfield region, generally between δ 7.5 and 9.0 ppm. Their signals would appear as complex multiplets (doublets, triplets, and doublets of doublets) due to spin-spin coupling with neighboring protons. The protons in sterically hindered areas, such as the bay region, are expected to be the most deshielded and appear at the lowest field.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| Methyl Protons (2 x CH₃) | 2.4 – 2.7 | s (singlet) |
| Aromatic Protons (10 x Ar-H) | 7.5 – 9.0 | m (multiplet) |
Note: The table presents expected ranges. Actual values require experimental measurement.
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environment. Given the asymmetric nature of this compound, all 22 carbon atoms are expected to be chemically distinct, resulting in 22 unique signals.
The signals can be broadly categorized:
Methyl Carbons: The two methyl carbons are expected to resonate in the alkyl region, typically between δ 20 and 25 ppm. docbrown.infodocbrown.info
Aromatic Carbons: The twenty aromatic carbons, including ten protonated (CH) and ten quaternary (C) carbons, would appear in the range of δ 120 to 140 ppm. chemicalbook.com The carbons directly bonded to the methyl groups (C-1 and C-2) would be shifted downfield due to the substitution effect.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Type | Number of Signals | Predicted Chemical Shift (δ, ppm) |
| Methyl (CH₃) | 2 | 20 – 25 |
| Aromatic (CH and C) | 20 | 120 – 140 |
Note: The table presents expected ranges. Actual values require experimental measurement.
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the complex ¹H and ¹³C spectra and confirming the molecular structure. youtube.comsdsu.edu
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled, typically those on adjacent carbon atoms. sdsu.eduresearchgate.net It would reveal correlations between neighboring aromatic protons, allowing for the mapping of the different spin systems within the fused rings.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹JCH coupling). rsc.orgbas.bg This would definitively link each aromatic proton signal to its corresponding carbon and, crucially, link the methyl proton signals to the methyl carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is paramount for piecing together the entire molecular framework by revealing correlations between protons and carbons over two or three bonds (²JCH and ³JCH). rsc.orgyoutube.com Key correlations would include those from the methyl protons to the C-1, C-2, and adjacent quaternary carbons, which would unequivocally confirm the 1,2-dimethyl substitution pattern. It is also the primary method for assigning the non-protonated quaternary carbons, which are invisible in the HSQC spectrum. uvic.ca
Mass Spectrometry for Molecular Characterization and Fragmentation Pathway Analysisnist.govyoutube.combas.bg
Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight and, through fragmentation analysis, offers valuable structural information.
Under Electron Ionization (EI), a molecule is bombarded with high-energy electrons, typically at 70 eV, causing it to ionize and fragment. For stable polycyclic aromatic compounds, the molecular ion (M⁺˙) is often the most intense peak (the base peak) in the spectrum.
For this compound (C₂₂H₁₆), the molecular weight is 280.36 Da. The EI-MS spectrum is expected to show a prominent molecular ion peak at m/z 280. The characteristic fragmentation pattern for methylated PAHs involves the loss of a methyl radical (•CH₃, 15 Da), which would produce a significant fragment ion at m/z 265 ([M-15]⁺). youtube.com Other potential, less intense fragments include the loss of a hydrogen atom ([M-1]⁺ at m/z 279) and doubly charged ions ([M]²⁺ at m/z 140), which are characteristic of stable aromatic systems. nih.gov
Table 3: Predicted Key Ions in the EI Mass Spectrum of this compound
| m/z | Ion | Predicted Relative Intensity |
| 280 | [M]⁺˙ (Molecular Ion) | High (Base Peak) |
| 279 | [M-H]⁺ | Low |
| 265 | [M-CH₃]⁺ | High |
| 140 | [M]²⁺ | Low to Medium |
| 132.5 | [M-CH₃]²⁺ | Low |
Note: Relative intensities are predictive and can vary with instrument conditions.
Tandem Mass Spectrometry (MS/MS) provides an additional layer of structural confirmation and is particularly useful for distinguishing between isomers in complex mixtures. shimadzu.comuctm.edu In an MS/MS experiment, a specific ion from the initial MS scan (the precursor ion) is selected and subjected to further fragmentation via collision-induced dissociation (CID). cedre.fr
For this compound, the molecular ion at m/z 280 would be selected as the precursor. The resulting product ion scan would be expected to show a dominant product ion at m/z 265, corresponding to the neutral loss of a 15 Da fragment (a methyl radical). This specific precursor-product relationship (280 → 265) is a highly selective identifier for the compound, significantly increasing the confidence of its identification compared to a standard MS scan alone.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Structure Insights
Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a powerful technique for probing the electronic transitions within a molecule. For PAHs, the absorption of UV and visible light promotes electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) or other higher energy unoccupied orbitals. The resulting spectrum is characterized by a series of absorption bands, the positions (λmax) and intensities of which are unique to the molecule's electronic structure.
The UV-Vis spectrum of these compounds is typically characterized by several intense absorption bands. In many PAHs, distinct bands are often labeled as α, p (or β'), β, and β' bands, arising from π-π* transitions. The positions of these bands are sensitive to the extent of the π-conjugated system and the specific arrangement of the fused rings. For instance, the addition of a benzene (B151609) ring to the fluoranthene (B47539) core to form benzo[j]fluoranthene is expected to cause a red-shift (a shift to longer wavelengths) in the absorption bands due to the extension of the chromophore. researchgate.net
The table below presents the predicted locations of maximum absorbance for the parent compound, benzo[j]fluoranthene, which serves as a foundational model for understanding the spectral properties of its dimethyl derivative.
| Compound | Predicted λmax (nm) | Associated Electronic Transitions | Solvent/Method |
|---|---|---|---|
| Benzo[j]fluoranthene | ~258, ~278, ~365, ~403 | π → π | Theoretical (Annellation Theory) |
| Fluoranthene (for comparison) | 236, 257, 275, 286, 358 | π → π | Cyclohexane |
Note: The predicted values for benzo[j]fluoranthene are based on theoretical calculations and the experimental values for fluoranthene are provided for comparative purposes.
The substitution of two methyl groups onto the benzo[j]fluoranthene core to form this compound is anticipated to induce further, albeit smaller, shifts in the absorption maxima due to the electron-donating nature of the alkyl groups. These subtle shifts can provide further information on the electronic distribution within the molecule.
Circular Dichroism (CD) Spectroscopy for Chiral Analysis of Derivatives (if applicable)
Circular Dichroism (CD) spectroscopy is an essential technique for the analysis of chiral molecules, which are molecules that are non-superimposable on their mirror images. wikipedia.org The technique measures the differential absorption of left and right circularly polarized light by a chiral sample. wikipedia.org An achiral molecule will not exhibit a CD spectrum, making this technique highly specific for the study of chirality.
While this compound itself is not chiral, the introduction of chiral centers or the synthesis of inherently chiral derivatives would render them suitable for CD analysis. For instance, if a derivative of this compound were synthesized that possessed axial chirality, a common feature in substituted biaryl systems, CD spectroscopy would be the primary method for its stereochemical characterization. acs.org
The resulting CD spectrum, which plots the difference in absorbance (ΔA) or molar ellipticity [θ] against wavelength, would show positive and/or negative peaks (known as Cotton effects) at the wavelengths of the chromophore's absorption bands. The sign and intensity of these Cotton effects are directly related to the absolute configuration of the chiral molecule. rsc.org
In the context of chiral PAHs, CD spectroscopy is used to:
Determine the absolute configuration of enantiomers. nih.gov
Measure the enantiomeric excess (ee) of a mixture of enantiomers.
Study the conformational changes in chiral molecules. nih.gov
For a hypothetical chiral derivative of this compound, the CD spectrum would be a mirror image for each enantiomer. This property is fundamental for confirming the successful resolution of a racemic mixture. nih.gov Although no specific chiral derivatives of this compound are reported in the reviewed literature, the principles of CD spectroscopy would be directly applicable to any such future compounds.
Computational and Theoretical Chemistry Investigations of 1,2 Dimethylbenzo J Fluoranthene
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular properties such as geometry, energy, and reactivity. For complex molecules like 1,2-Dimethylbenzo[j]fluoranthene, DFT offers a balance between accuracy and computational cost.
The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. For PAHs, this involves finding the minimum energy conformation of the fused ring system and the attached alkyl groups. DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311G(d,p)), are commonly used for this purpose. acs.orgnih.govdoi.org The optimization process calculates the forces on each atom and iteratively adjusts their positions until a stationary point on the potential energy surface is reached.
Table 1: Representative DFT Functionals and Basis Sets for PAH Analysis
| DFT Functional | Basis Set | Typical Application |
| B3LYP | 6-311G(d,p) | Geometry optimization, electronic properties |
| PBE1PBE | 6-311G(d,p) | Ground-state geometry optimization |
| M06-2X | 6-31+G(d,p) | Thermochemistry, kinetics |
This table presents examples of computational methods commonly used in the study of polycyclic aromatic hydrocarbons.
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity.
For this compound, FMO analysis would reveal the distribution of electron density in these key orbitals. The presence of the two methyl groups, which are electron-donating, is expected to raise the energy of the HOMO and potentially lower the HOMO-LUMO gap compared to the parent compound, benzo[j]fluoranthene, thereby influencing its reactivity. While specific HOMO and LUMO energy values for this compound are not documented in the searched literature, DFT calculations on similar PAHs have shown that such analysis is a powerful tool for understanding their electronic behavior. acs.org
DFT calculations can predict the most likely sites for chemical reactions, such as electrophilic or nucleophilic attack. This is often achieved by analyzing the distribution of the FMOs and by calculating reactivity descriptors like Fukui functions or the molecular electrostatic potential (MEP). The MEP map visually represents the regions of a molecule that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack).
For this compound, the methyl groups would increase the electron density in the aromatic system, particularly at the ortho and para positions relative to their attachment points. This would likely influence the regioselectivity of metabolic activation reactions, which are often initiated by electrophilic attack from cytochrome P450 enzymes.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. For a semi-rigid molecule like this compound, MD simulations can provide insights into the dynamics of the methyl groups and the planarity of the aromatic system. More importantly, MD simulations are invaluable for studying how these molecules interact with other entities, such as solvent molecules, biological macromolecules like DNA or proteins, or other PAHs. tandfonline.comresearchgate.netresearchgate.net
Studies on other PAHs, such as fluoranthene (B47539), have used MD simulations to investigate their interactions and complex formation. researcher.life For this compound, MD simulations could be employed to understand its aggregation behavior in different environments and its binding affinity to biological targets, which is crucial for assessing its toxicological profile. The simulations can reveal key intermolecular interactions, such as van der Waals forces and pi-stacking, that govern the behavior of PAHs in biological systems. tandfonline.com
Quantum Chemical Descriptors in Structure-Activity and Structure-Metabolism Relationship Studies
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Metabolism Relationship (QSMR) studies aim to correlate the chemical structure of a compound with its biological activity or metabolic fate. conicet.gov.arnih.govnih.govrsc.org These models rely on molecular descriptors, which are numerical values that encode different aspects of a molecule's structure and properties. Quantum chemical descriptors, derived from DFT calculations, are particularly powerful as they are based on the electronic structure of the molecule.
Examples of such descriptors include HOMO and LUMO energies, the HOMO-LUMO gap, dipole moment, and various measures of charge distribution. For a series of PAHs, these descriptors can be used to build predictive models for properties like carcinogenicity, mutagenicity, or the rate of metabolism. conicet.gov.arnih.govrsc.org While no specific QSAR or QSMR studies focused solely on this compound were identified, general PAH studies have shown that descriptors related to electronic properties and molecular size are often critical in determining their biological activity. conicet.gov.arnih.gov The inclusion of this compound in a larger dataset of PAHs could help in developing robust QSAR models.
Computational Modeling of Transformation Pathways and Metabolite Structures
Computational models can be used to predict the metabolic fate of xenobiotics like this compound. This often involves simulating the interaction of the PAH with metabolic enzymes, primarily from the cytochrome P450 superfamily, and predicting the most likely sites of oxidation. nih.govbohrium.comrepec.orgmdpi.comosti.gov These predictions can be guided by the reactivity data obtained from DFT calculations, as described in section 4.1.3.
While in silico metabolism prediction for this compound has not been specifically reported, experimental studies on the in vitro metabolism of the parent compound, benzo[j]fluoranthene (BjF), provide a strong basis for predicting the metabolic pathways of its dimethylated derivative. The major metabolites of BjF formed in rat liver homogenates have been identified, and it is expected that this compound would undergo similar transformations, with the methyl groups potentially influencing the regioselectivity of the enzymatic reactions.
Table 2: Identified Metabolites of Benzo[j]fluoranthene in Rat Liver Homogenate
| Metabolite | Type |
| trans-4,5-dihydro-4,5-dihydroxybenzo[j]fluoranthene | Dihydrodiol |
| trans-9,10-dihydro-9,10-dihydroxybenzo[j]fluoranthene | Dihydrodiol |
| 3-hydroxybenzo[j]fluoranthene | Phenol |
| 4-hydroxybenzo[j]fluoranthene | Phenol |
| 6-hydroxybenzo[j]fluoranthene | Phenol |
| 10-hydroxybenzo[j]fluoranthene | Phenol |
| Benzo[j]fluoranthene-4,5-dione | Dione |
This table is based on experimental data for the parent compound, benzo[j]fluoranthene, and provides a predictive framework for the potential metabolites of this compound.
Computational modeling could further refine these predictions by calculating the activation energies for the formation of different epoxide intermediates, which are the precursors to the observed dihydrodiols and phenols.
Formation Mechanisms of 1,2 Dimethylbenzo J Fluoranthene in Environmental and Pyrolytic Processes
Hydrogen Abstraction and Acetylene (B1199291) Addition (HACA) Mechanisms
The Hydrogen Abstraction and Acetylene Addition (HACA) mechanism is a widely accepted model for the growth of PAH molecules in combustion environments. This repetitive reaction sequence is considered a dominant pathway for the formation of larger aromatic systems from smaller ones. The process generally involves the following steps:
Hydrogen Abstraction: A hydrogen atom is removed from an aromatic molecule by a radical (e.g., a hydrogen atom or a hydroxyl radical), creating a reactive aryl radical site.
Acetylene Addition: An acetylene molecule (C₂H₂) adds to the radical site.
Cyclization and Aromatization: The newly added group undergoes cyclization and subsequent reactions to form a new aromatic ring.
While the HACA mechanism is well-established for the formation of unsubstituted PAHs like naphthalene (B1677914), its role in the formation of methylated PAHs like 1,2-Dimethylbenzo[j]fluoranthene is an extension of this principle. The formation would likely proceed through the growth of a methylated aromatic precursor. For instance, a methyl-substituted naphthalene or phenanthrene (B1679779) radical could undergo successive HACA steps, leading to the eventual formation of the dimethylbenzo[j]fluoranthene structure. The presence of methyl groups on the initial aromatic species influences the position of subsequent additions and cyclizations, thereby directing the formation towards specific isomers.
Methyl Addition Cyclization (MAC) Pathways
The Methyl Addition Cyclization (MAC) pathway is another significant mechanism, particularly for the formation of methylated and larger PAHs. This mechanism involves the addition of methyl radicals (•CH₃) to an existing PAH molecule, followed by cyclization to form a new ring. The key steps in the MAC pathway are:
Methyl Radical Addition: A methyl radical, which is abundant in many combustion environments, adds to an aromatic ring.
Hydrogen Abstraction: A hydrogen atom is abstracted from the newly added methyl group, creating a reactive methylene (B1212753) radical.
Further Methyl Addition and Cyclization: Subsequent methyl additions and cyclization reactions can lead to the formation of a new six-membered ring.
For the formation of this compound, a precursor molecule such as fluoranthene (B47539) or benzo[j]fluoranthene could undergo successive methyl additions. The initial addition of a methyl group, followed by another, and subsequent rearrangement and cyclization, would lead to the dimethylated product. The position of the methyl groups is determined by the relative stability of the intermediate radicals formed during the process.
Pyrosynthesis from Lower Molecular Weight Aromatic Precursors
The pyrosynthesis of complex PAHs from smaller aromatic molecules is a fundamental process in combustion. Lower molecular weight aromatic compounds, such as benzene (B151609), toluene (B28343), and xylenes, can act as building blocks for larger PAHs. In the context of this compound, the pyrolytic reactions of alkylated benzenes are particularly relevant.
For example, the reaction of two xylene molecules or a combination of toluene and other small aromatic fragments at high temperatures can lead to the formation of larger, more complex structures. These reactions often proceed through radical mechanisms, where fragments of the initial molecules combine and cyclize. The presence of methyl groups on the precursors directly contributes to the formation of methylated PAHs. The specific isomer, this compound, would be one of several possible products, with its yield depending on the reaction conditions and the specific precursors involved.
| Precursor Combination | Potential Intermediate Steps |
| Toluene + Toluene | Formation of bibenzyl, followed by dehydrogenation and cyclization. |
| Xylene + Benzene | Radical addition of a xylene fragment to benzene, followed by further reactions. |
| Naphthalene + Methyl Radicals | Direct methylation of the naphthalene core. |
Influence of Combustion Conditions on Formation Yields and Isomeric Profiles
The conditions under which combustion occurs have a profound impact on the yield and the specific isomers of PAHs that are formed. Key factors include temperature, fuel-to-air ratio, and residence time in the combustion zone.
Temperature: The formation of PAHs is highly temperature-dependent. While initial bond-breaking and radical formation require high temperatures, excessively high temperatures can lead to the breakdown of larger PAHs. There is typically an optimal temperature range for the formation of specific PAHs. For methylated PAHs, the stability of the methyl group at different temperatures is also a critical factor. researchgate.net
Fuel-to-Air Ratio: Fuel-rich conditions, where there is insufficient oxygen for complete combustion, favor the formation of PAHs. In such environments, the abundance of hydrocarbon fragments and radicals promotes the growth of larger aromatic systems.
Isomeric Profiles: The distribution of different isomers of a given PAH is also influenced by combustion conditions. The relative stability of the various isomers at the temperature of formation plays a significant role. More stable isomers are generally favored. The specific precursors present in the fuel also direct the formation towards certain isomeric structures.
| Combustion Parameter | Effect on PAH Formation |
| Temperature | Influences reaction rates and stability of products. researchgate.net |
| Fuel/Air Ratio | Fuel-rich conditions increase PAH yields. |
| Fuel Composition | Aromatic and alkylated fuels increase PAH formation. nih.gov |
| Residence Time | Longer residence times can lead to larger PAH formation. |
Natural Generation Pathways (e.g., Forest Fires, Volcanic Activity)
In addition to anthropogenic sources, this compound can be formed through natural pyrolytic processes such as forest fires and volcanic eruptions.
Forest Fires: The incomplete combustion of wood and other biomass during forest fires releases a wide range of PAHs into the atmosphere. Lignin, a major component of wood, is an aromatic polymer and its breakdown at high temperatures provides the necessary precursors for PAH formation. The smoke from forest fires contains a complex mixture of unsubstituted and alkylated PAHs. While specific data for this compound in forest fire emissions is not readily available, the presence of other methylated PAHs suggests that it is likely to be formed.
Volcanic Activity: Volcanic eruptions can release large quantities of gases and particulate matter, including PAHs. The high temperatures and pressures within a volcano can lead to the pyrolysis of organic matter in sedimentary rocks or the reaction of magmatic gases to form PAHs. These PAHs are then adsorbed onto volcanic ash particles and dispersed into the atmosphere. The detection of various PAHs in volcanic emissions makes it plausible that this compound could also be a component, although its specific identification would require detailed analysis of volcanic ash samples.
Environmental Occurrence, Distribution, and Transport of 1,2 Dimethylbenzo J Fluoranthene
Atmospheric Distribution and Gas/Particle Partitioning Dynamics
Polycyclic aromatic hydrocarbons (PAHs), including 1,2-Dimethylbenzo[j]fluoranthene, are globally distributed, with their presence detected even in remote regions like the Arctic and Antarctic. nih.gov The atmospheric journey of these compounds is significantly influenced by their partitioning between the gas and particle phases, a process that dictates their transport potential and ultimate fate in the environment. nih.gov
The gas/particle partitioning of PAHs is a complex phenomenon governed by factors such as temperature, the nature of the atmospheric particles, and the physicochemical properties of the PAH itself. nih.govresearchgate.net Generally, lower molecular weight PAHs tend to be more prevalent in the gas phase, while higher molecular weight compounds are more associated with the particulate phase. researchgate.net For instance, in the atmosphere of Strasbourg, France, low and medium molecular weight PAHs were dominant in the gas phase, whereas medium and high molecular weight PAHs were primarily found in the particulate phase. researchgate.net
Several models have been developed to understand and predict the gas/particle partitioning of PAHs. The Junge-Pankow model, which considers adsorption onto aerosol surfaces, and absorption models that account for partitioning into organic matter and adsorption to black carbon (soot), are prominent examples. nih.gov Studies have shown that a model incorporating both absorption into organic matter and adsorption to soot provides the best agreement with observed concentrations of semivolatile PAHs at remote locations. nih.gov This suggests that PAHs absorbed within the organic matrix of particulate matter may be shielded from the gas phase. nih.gov The partitioning is also temperature-dependent, with higher temperatures favoring the gas phase. mit.edu
The table below illustrates the average concentrations and partitioning of various PAHs in the atmosphere, providing a comparative context for understanding the behavior of this compound.
| PAH Compound | Average Total Concentration (ng/m³) | Dominant Phase |
| Phenanthrene (B1679779) | 0.51 - 117.31 | Gas |
| Fluoranthene (B47539) | 0.51 - 117.31 | Gas/Particle |
| Benzo[a]pyrene (B130552) | 0.51 - 117.31 | Particle |
| This compound | Data not available | Likely Particle |
| Note: Data for total PAH concentration range is from a study in Strasbourg, France. The dominant phase is generalized based on molecular weight. |
Research has indicated that the degradation of PAHs in the particulate phase is slower than in the gas phase, further emphasizing the importance of partitioning in their atmospheric persistence. nih.gov The viscosity of organic aerosol coatings can also play a shielding role, protecting particle-bound PAHs from degradation and thereby enhancing their long-range transport potential. nih.govresearchgate.net
Aquatic and Terrestrial Distribution in Environmental Compartments
PAHs are ubiquitous environmental contaminants, found in various compartments including water, soil, and sediment. epa.govnih.gov Their distribution in aquatic and terrestrial systems is a result of various transport and deposition processes, including atmospheric deposition (both dry and wet), runoff from contaminated land, and direct discharges from industrial and domestic sources. juniperpublishers.com
In aquatic environments, PAHs can be found in both the water column and sediments. juniperpublishers.com Due to their hydrophobic nature, many PAHs tend to adsorb to suspended particles and eventually settle into the sediment, leading to higher concentrations in sediment compared to the overlying water. nih.gov For example, a study in a semi-closed narrow bay predicted that a significant amount of PAHs would be transported from seawater to sediments annually. nih.gov The concentrations of PAHs in aquatic systems can vary widely depending on proximity to sources of pollution. nih.gov
The following table provides an overview of the concentrations of fluoranthene, a related PAH, in different environmental compartments.
| Environmental Compartment | Concentration Range |
| Drinking Water (U.S.) | Detected |
| Drinking Water (Foreign) | Detected |
| Raw and Potable Water | Detected |
| Wastewater | Detected |
| Freshwater (Acute Toxicity) | 3,980 µg/L |
| Saltwater (Acute Toxicity) | 40 µg/L |
| Saltwater (Chronic Toxicity) | 16 µg/L |
| Source: U.S. EPA, 1980. epa.gov |
In terrestrial environments, PAHs are commonly found in soils, particularly in urban and industrialized areas. epa.gov Sources include atmospheric deposition and contamination from activities such as the use of creosote-treated wood. The distribution of PAHs in soil is influenced by soil properties such as organic matter content, to which these compounds tend to bind. rivm.nl This binding can affect their mobility and bioavailability in the terrestrial ecosystem.
Long-Range Atmospheric and Hydrological Transport Models
The long-range transport of PAHs is a critical factor in their global distribution, leading to their presence in remote ecosystems far from their original sources. nih.govru.nl Both atmospheric and hydrological pathways contribute to this transport.
Atmospheric Transport Models:
Global 3-D chemical transport models, such as GEOS-Chem, are used to simulate the long-range atmospheric transport of PAHs. mit.edu These models incorporate various processes, including emissions, gas-particle partitioning, atmospheric chemistry (oxidation by radicals like OH), and deposition (wet and dry). mit.eduamazonaws.com Modeling studies have shown that gas-particle partitioning significantly influences the atmospheric cycling and long-range transport potential of PAHs. nih.gov For instance, models that account for the shielding of PAHs by viscous organic aerosol coatings predict longer atmospheric lifetimes and stronger long-range transport. nih.gov
Hydrological Transport Models:
Hydrological transport models are used to simulate the movement of contaminants like PAHs in aquatic systems. nih.gov These models, such as the multiphase-coupled hydrodynamic model used in Pulandian Bay, can simulate the migration and transformation of PAHs in water bodies. nih.gov They consider factors like water flow, sediment transport, and the physicochemical properties of the contaminants. In the context of groundwater, models like MODFLOW and MODPATH can be used to track the advective transport of contaminants, providing insights into their potential to move from sources to discharge points. mdpi.com These models are crucial for understanding and predicting the fate of PAHs in complex hydrological systems.
Bioaccumulation and Biotransformation in Environmental Systems
Bioaccumulation:
Bioaccumulation refers to the process by which organisms absorb and concentrate chemicals from their environment. PAHs, being lipophilic, have a tendency to accumulate in the fatty tissues of organisms. juniperpublishers.com In aquatic ecosystems, fish and other organisms can take up PAHs directly from the water (bioconcentration) and through their diet. juniperpublishers.com Studies have shown that PAHs can be detected in a variety of aquatic organisms, including fish and invertebrates. nih.govjuniperpublishers.com For example, a study in Nigeria found detectable levels of various PAHs in two commercially important fish species from crude oil-polluted waters. juniperpublishers.com The degree of bioaccumulation can depend on the specific PAH, the species of organism, and its metabolic capabilities.
Biotransformation:
Biotransformation is the process by which organisms metabolically convert foreign chemicals (xenobiotics) into other compounds. In the case of PAHs, biotransformation is a key mechanism for their detoxification and elimination. However, the process can also lead to the formation of more toxic and carcinogenic metabolites. nih.gov
In many organisms, the initial step of PAH biotransformation is carried out by cytochrome P450 enzymes, which introduce an oxygen atom into the PAH ring structure. Subsequent enzymatic reactions can lead to the formation of diols, phenols, and other metabolites. nih.gov Some of these metabolites can bind to cellular macromolecules like DNA, which is a critical step in the initiation of cancer. nih.gov
Studies on the biodegradation of fluoranthene by the bacterium Pasteurella sp. have identified several stable metabolic products. nih.gov The toxicity of these metabolites can vary significantly from the parent compound. For example, while some fluoranthene metabolites were found to be significantly less toxic to the alga Scenedesmus subspicatus, others, like 9-hydroxyfluorene, retained considerable toxicity. nih.gov Similarly, certain metabolites were found to be toxic to the crustacean Daphnia magna. nih.gov This highlights the complexity of assessing the environmental risk of PAHs, as the toxicity of their transformation products must also be considered.
Metabolic Activation and Biotransformation Pathways of 1,2 Dimethylbenzo J Fluoranthene
Role of Cytochrome P450 Enzymes (CYPs) in Phase I Metabolism
Phase I metabolism of PAHs is primarily initiated by the cytochrome P450 (CYP) superfamily of enzymes, which introduce or expose functional groups on the PAH structure, increasing its polarity. acs.orgresearchgate.net This initial oxidation is a crucial step in both the detoxification and, paradoxically, the metabolic activation of these compounds to carcinogenic forms. acs.org
The CYP1 family, particularly isoforms CYP1A1, CYP1A2, and CYP1B1, are the principal enzymes involved in the metabolism of PAHs. acs.orgresearchgate.net While direct evidence for 1,2-Dimethylbenzo[j]fluoranthene is not available, studies on the related compound benzo[k]fluoranthene (B33198) (BkF) have shown that both human CYP1A1 and CYP1B1 efficiently catalyze the formation of hydroxylated metabolites. nih.gov CYP1A1 and CYP1B1 are known to be induced by PAHs themselves through the aryl hydrocarbon receptor (AhR), suggesting that exposure to this compound could enhance its own metabolism. acs.org
The presence of two methyl groups on the benzo ring of this compound is expected to influence the regioselectivity of CYP-mediated oxidation. Methyl groups can direct metabolism to other positions on the aromatic ring system or can themselves be a site of metabolic attack, leading to the formation of hydroxymethyl derivatives. For example, the metabolism of 3-methylfluoranthene (B47718) leads to the formation of 3-hydroxymethylfluoranthene as a major proximate mutagen. nih.gov Therefore, it is plausible that CYP enzymes would catalyze oxidation at various positions on the aromatic rings of this compound, as well as on the methyl groups themselves.
Based on the metabolism of the parent compound, benzo[j]fluoranthene (BjF), in rat liver homogenates, several phenolic metabolites are formed. nih.gov It is reasonable to hypothesize that this compound would also be metabolized to various phenolic derivatives by CYP enzymes.
Table 1: Identified Phenolic Metabolites of the Parent Compound Benzo[j]fluoranthene (BjF) in Rat Liver Homogenate
| Metabolite | Reference |
| 3-Hydroxybenzo[j]fluoranthene | nih.gov |
| 4-Hydroxybenzo[j]fluoranthene | nih.gov |
| 6-Hydroxybenzo[j]fluoranthene | nih.gov |
| 10-Hydroxybenzo[j]fluoranthene | nih.gov |
| This table shows data for the parent compound, benzo[j]fluoranthene, as specific data for this compound is not available. |
A critical pathway in the metabolic activation of many carcinogenic PAHs is the formation of dihydrodiol epoxides. acs.org This multi-step process begins with a CYP-catalyzed epoxidation of a double bond in the aromatic system. The resulting epoxide is then hydrated by the enzyme epoxide hydrolase to form a trans-dihydrodiol. acs.org This dihydrodiol can then undergo a second epoxidation by CYP enzymes on an adjacent double bond in the same ring, forming a highly reactive dihydrodiol epoxide. acs.org These dihydrodiol epoxides are potent electrophiles that can form covalent adducts with cellular macromolecules like DNA, leading to mutations and potentially initiating cancer.
For the parent compound, benzo[j]fluoranthene, two major dihydrodiol metabolites have been identified in vitro and in vivo: trans-4,5-dihydro-4,5-dihydroxybenzo[j]fluoranthene (BjF-4,5-diol) and trans-9,10-dihydro-9,10-dihydroxybenzo[j]fluoranthene (BjF-9,10-diol). nih.govnih.gov The formation of these dihydrodiols is a prerequisite for the subsequent formation of diol epoxides. Indeed, the mutagenicity of the 9,10-dihydrodiol of BjF is attributed to its conversion to the corresponding dihydrodiol-epoxide. nih.gov
For this compound, it is highly probable that a similar pathway exists, leading to the formation of one or more dihydrodiol epoxides. The methyl groups on the 1 and 2 positions would likely influence which double bonds are preferentially epoxidized by CYP enzymes.
Table 2: Identified Dihydrodiol Metabolites of the Parent Compound Benzo[j]fluoranthene (BjF)
| Metabolite | System Studied | Reference |
| trans-4,5-Dihydro-4,5-dihydroxybenzo[j]fluoranthene | Rat Liver Homogenate, Mouse Skin | nih.govnih.gov |
| trans-9,10-Dihydro-9,10-dihydroxybenzo[j]fluoranthene | Rat Liver Homogenate, Mouse Skin | nih.govnih.gov |
| This table shows data for the parent compound, benzo[j]fluoranthene, as specific data for this compound is not available. |
An alternative mechanism of PAH activation involves a one-electron oxidation, catalyzed by peroxidases within the CYP system, to form a radical cation. nih.gov These radical cations are highly reactive intermediates that can react with cellular nucleophiles, including DNA, or undergo further oxidation and rearrangement to form stable metabolites. The propensity of a PAH to undergo one-electron oxidation is correlated with its ionization potential. nih.gov While this pathway has been established for several PAHs, there is no direct experimental evidence to confirm its role in the metabolism of this compound. However, given that it is a recognized pathway for PAH activation, its potential involvement cannot be excluded.
Another significant pathway for PAH metabolic activation involves the formation of ortho-quinones. nih.gov This pathway can proceed from the dihydrodiol metabolites. Dihydrodiols can be oxidized by aldo-keto reductases (AKRs) to form catechols (ortho-dihydroxylated PAHs). nih.gov These catechols are often unstable and can auto-oxidize or be enzymatically oxidized to highly reactive ortho-quinones. nih.gov These o-quinones are electrophilic and can form DNA adducts. Furthermore, they can participate in redox cycling, a process that generates reactive oxygen species (ROS) which can cause oxidative damage to DNA and other cellular components. nih.gov
The identification of BjF-4,5-dione as a metabolite of the parent compound, benzo[j]fluoranthene, in rat liver homogenates provides evidence for the formation of quinones. nih.gov This suggests that an ortho-quinone pathway could be relevant for this compound. The formation of a catechol precursor, likely 1,2-dihydroxy-1,2-dihydro-1,2-dimethylbenzo[j]fluoranthene, would be the initial step, followed by oxidation to the corresponding o-quinone.
Epoxide Hydrolase Involvement in Diol Formation
As mentioned in section 7.1.2, epoxide hydrolase (EH) plays a pivotal role in the dihydrodiol epoxide pathway. acs.org Following the initial epoxidation of the PAH by a CYP enzyme, microsomal epoxide hydrolase (mEH) catalyzes the hydrolysis of the epoxide ring to form a trans-dihydrodiol. acs.org This step is essential for the subsequent formation of the ultimate carcinogenic dihydrodiol epoxides. The involvement of epoxide hydrolase in the metabolism of this compound can be inferred from the general mechanism of PAH activation. It would be responsible for converting any initially formed epoxides of this compound into their corresponding dihydrodiols.
Phase II Conjugation Reactions (e.g., Glucuronidation, Sulfation, Glutathione (B108866) Conjugation)
Phase II metabolism involves the conjugation of the polar metabolites from Phase I with endogenous molecules, such as glucuronic acid, sulfate (B86663), or glutathione. uomus.edu.iqnih.gov These reactions, catalyzed by transferase enzymes, generally increase the water solubility of the metabolites, facilitating their excretion from the body and are typically considered detoxification pathways. uomus.edu.iq
While specific data on the Phase II conjugation of this compound metabolites are not available, the general principles of PAH metabolism suggest that the phenolic and dihydrodiol metabolites would undergo these reactions.
Glucuronidation: UDP-glucuronosyltransferases (UGTs) would catalyze the transfer of glucuronic acid to hydroxyl groups on the phenolic and dihydrodiol metabolites of this compound. uomus.edu.iqupol.cz
Sulfation: Sulfotransferases (SULTs) would facilitate the addition of a sulfonate group to the hydroxyl functions of the metabolites. nih.gov
Glutathione Conjugation: Glutathione S-transferases (GSTs) would catalyze the conjugation of glutathione with the electrophilic epoxide intermediates, including the dihydrodiol epoxides. drughunter.com This is a critical detoxification pathway that can prevent the reactive epoxides from binding to DNA.
It is important to note that while generally considered detoxification, some sulfate conjugates of PAHs can be unstable and form reactive species.
Metabolic Profiles in In Vitro Systems and Model Organisms (excluding human clinical models)
Detailed metabolic profiles for this compound in in vitro systems or model organisms are not extensively documented in the currently available scientific literature. However, significant insights can be drawn from studies on its parent compound, benzo[j]fluoranthene (BjF), primarily utilizing rat liver microsomal systems. These in vitro models are instrumental in elucidating the principal pathways of metabolic conversion.
Incubation of benzo[j]fluoranthene with the 9000g supernatant from Aroclor-pretreated rat livers has led to the identification of several key metabolites. nih.gov The primary routes of metabolism involve the formation of dihydrodiols and phenols. Two major dihydrodiol metabolites have been identified as trans-4,5-dihydro-4,5-dihydroxybenzo[j]fluoranthene and trans-9,10-dihydro-9,10-dihydroxybenzo[j]fluoranthene. nih.gov Notably, the formation of the isomeric 2,3-dihydrodiol was not observed under these conditions. nih.gov
In addition to dihydrodiols, at least four phenolic metabolites have been detected and identified as 3-, 4-, 6-, and 10-hydroxybenzo[j]fluoranthene. nih.gov Furthermore, benzo[j]fluoranthen-4,5-dione has also been identified as a metabolite in these in vitro incubations. nih.gov The formation of these metabolites indicates that both the A-ring (positions 1, 2, 3) and the K-region (positions 4, 5) as well as other sites on the molecule are susceptible to oxidative metabolism.
Studies on other PAHs, such as benzo[a]pyrene (B130552) and dibenzo[def,p]chrysene, in rodent hepatic microsomes have demonstrated species-specific differences in metabolic rates. nih.gov For instance, clearance rates for both benzo[a]pyrene and dibenzo[def,p]chrysene were found to be highest in naïve female mice and lowest in female humans, with male rat clearance rates being more similar to those in female humans. nih.gov While specific data for this compound is unavailable, these findings highlight the importance of the model system in determining metabolic outcomes.
Table 1: Identified Metabolites of Benzo[j]fluoranthene in Rat Liver Homogenate nih.gov
| Metabolite Class | Specific Metabolite |
| Dihydrodiols | trans-4,5-dihydro-4,5-dihydroxybenzo[j]fluoranthene |
| trans-9,10-dihydro-9,10-dihydroxybenzo[j]fluoranthene | |
| Phenols | 3-hydroxybenzo[j]fluoranthene |
| 4-hydroxybenzo[j]fluoranthene | |
| 6-hydroxybenzo[j]fluoranthene | |
| 10-hydroxybenzo[j]fluoranthene | |
| Diones | Benzo[j]fluoranthen-4,5-dione |
Influence of Methylation on Metabolic Fate
The presence and position of methyl groups on a PAH backbone can significantly influence its metabolic fate and, consequently, its biological activity. While direct metabolic studies on this compound are scarce, general principles derived from research on other methylated PAHs can provide valuable insights into the expected metabolic pathways.
Methyl substitution can alter the electronic properties of the aromatic system, potentially influencing the regioselectivity of CYP-mediated oxidation. It can either direct metabolism towards or away from certain positions on the PAH molecule. For instance, studies on methylated benzo[a]pyrene analogues have shown that the position of the methyl group affects the profile of metabolites formed.
Furthermore, the methyl groups themselves can be sites of metabolic attack, leading to the formation of hydroxymethyl derivatives, which can be further oxidized to aldehydes and carboxylic acids. This provides an alternative pathway for metabolism in addition to ring oxidation. Research on 6-methylbenzo[a]pyrene (B1207296) has demonstrated the formation of such side-chain oxidation products.
In the case of this compound, the methyl groups are located on the "A-ring" of the benzo[j]fluoranthene structure. This substitution pattern could potentially hinder metabolism at these positions, possibly shifting the metabolic focus to other parts of the molecule, such as the 4,5- and 9,10-positions, which are known to be metabolically active in the parent compound. nih.gov Conversely, the electronic effects of the methyl groups might enhance metabolism at adjacent positions.
It is also plausible that one or both of the methyl groups on this compound could undergo hydroxylation. This would introduce a new set of metabolites, including 1-hydroxymethyl-2-methylbenzo[j]fluoranthene, 2-hydroxymethyl-1-methylbenzo[j]fluoranthene, and potentially di-hydroxylated species, alongside the ring-oxidized products analogous to those of the parent compound.
Mechanistic Investigations of Molecular Interactions of 1,2 Dimethylbenzo J Fluoranthene
Covalent Adduct Formation with Deoxyribonucleic Acid (DNA) and Proteins
The carcinogenic potential of many PAHs is intrinsically linked to their ability to form covalent adducts with cellular macromolecules, particularly DNA. nih.gov This process is initiated by metabolic activation of the parent PAH to highly reactive electrophilic intermediates.
The metabolic activation of the parent compound, benzo[j]fluoranthene (B[j]F), has been shown to proceed through the formation of dihydrodiol epoxides. nih.govnih.govnih.gov The primary metabolites identified are the trans-4,5-dihydrodiol and the trans-9,10-dihydrodiol of B[j]F. nih.govnih.gov These dihydrodiols are then further metabolized to form highly reactive dihydrodiol epoxides, which are considered the ultimate carcinogens of many PAHs. These epoxides can then covalently bind to the nucleophilic sites on DNA bases, primarily the exocyclic amino groups of purines like guanine (B1146940) and adenine, to form stable DNA adducts. nih.gov
Characterization of DNA Adduct Structures and Regioselectivity
While direct studies on the DNA adducts of 1,2-Dimethylbenzo[j]fluoranthene are not extensively available in the reviewed literature, insights can be drawn from its parent compound and other methylated PAHs. For benzo[j]fluoranthene, the major DNA adducts detected in mouse skin were found to be derived from the trans-4,5-dihydrodiol metabolite. nih.gov These adducts exhibited chromatographic properties similar to those formed from the parent B[j]F, indicating that this is a primary pathway for its genotoxicity. nih.gov
The introduction of methyl groups onto the aromatic ring system of a PAH can significantly influence its metabolic activation and the regioselectivity of DNA adduct formation. The position of the methyl groups can either enhance or hinder the enzymatic formation of dihydrodiol epoxides. For instance, a methyl group in a bay or fjord region can sterically hinder the epoxidation process, potentially reducing the carcinogenicity of the compound. Conversely, a methyl group at a different position might direct metabolism towards the formation of more reactive epoxides. The specific impact of the 1,2-dimethyl substitution on the regioselectivity of B[j]F metabolism and subsequent DNA adduct formation remains an area for further investigation. It is plausible that the methyl groups influence which face of the molecule is preferentially oxidized, thereby determining the stereochemistry of the resulting dihydrodiol epoxides and the ultimate structure of the DNA adducts.
Mechanisms of Adduct-Induced DNA Damage and Repair Pathways (at molecular level)
The formation of bulky DNA adducts, such as those derived from PAHs, can cause significant distortions in the DNA double helix. These structural alterations can interfere with critical cellular processes like DNA replication and transcription, potentially leading to mutations if not repaired. nih.gov
Cells have evolved sophisticated DNA repair mechanisms to counteract the genotoxic effects of such adducts. The primary pathway responsible for the removal of bulky PAH-DNA adducts is Nucleotide Excision Repair (NER). nih.govscispace.comnih.gov NER is a versatile mechanism that recognizes and excises a short stretch of the damaged DNA strand, which is then resynthesized using the intact complementary strand as a template. scispace.com There are two sub-pathways of NER: global genomic NER (GG-NER), which repairs damage throughout the genome, and transcription-coupled NER (TC-NER), which specifically targets lesions on the transcribed strand of active genes. nih.gov
In addition to NER, Base Excision Repair (BER) may also play a role in repairing some types of PAH-induced DNA damage, particularly smaller lesions or oxidative damage that can arise as a secondary consequence of PAH metabolism. scispace.comnih.gov Mismatch repair (MMR) has also been implicated to a lesser extent in the removal of certain types of chemical-induced DNA damage. nih.gov If these repair mechanisms are overwhelmed or fail to correctly repair the damage, the persistence of DNA adducts can lead to the incorporation of incorrect bases during DNA replication, resulting in permanent mutations and initiating the process of carcinogenesis. nih.gov
Aryl Hydrocarbon Receptor (AhR) Activation and Gene Induction Mechanisms
The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a central role in mediating the toxic effects of many xenobiotics, including PAHs. nih.govresearchgate.net In its inactive state, the AhR resides in the cytoplasm in a complex with chaperone proteins. Upon binding of a ligand, such as a PAH, the AhR translocates to the nucleus and forms a heterodimer with the AhR Nuclear Translocator (ARNT). nih.gov This complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, leading to their transcriptional activation. nih.gov
Many PAHs, including benzo[j]fluoranthene, are known to be potent activators of the AhR. nih.gov This activation leads to the induction of a battery of genes, most notably those encoding for Phase I and Phase II metabolic enzymes.
| Gene | Function |
| CYP1A1 | A key Phase I enzyme involved in the metabolic activation of PAHs. |
| CYP1A2 | Another Phase I enzyme that contributes to PAH metabolism. |
| CYP1B1 | A Phase I enzyme that is often highly induced by PAHs and plays a significant role in their activation. |
| UGT1A family | Phase II enzymes that conjugate metabolites to make them more water-soluble and easier to excrete. |
| GSTA1/2 | Phase II enzymes (Glutathione S-transferases) that detoxify reactive intermediates. |
| NQO1 | A Phase II enzyme (NAD(P)H:quinone oxidoreductase 1) that can detoxify quinone metabolites. |
The induction of these genes is a double-edged sword. While the increased expression of metabolic enzymes can enhance the detoxification and elimination of the PAH, it can also paradoxically increase the rate of its metabolic activation to DNA-damaging intermediates. The ability of this compound to activate the AhR and induce these genes is anticipated based on the known properties of its parent compound and other methylated PAHs, although direct experimental data is lacking. The presence of methyl groups could potentially alter the affinity of the compound for the AhR, thereby modulating the extent of gene induction.
Induction of Oxidative Stress through Redox Cycling of Metabolites
Beyond direct DNA adduction, PAHs can also exert toxic effects through the induction of oxidative stress. This occurs when the balance between the production of reactive oxygen species (ROS) and the cell's antioxidant defenses is disrupted.
One mechanism by which PAHs can generate ROS is through the redox cycling of their metabolites, particularly PAH-quinones. mdpi.com These quinones can be enzymatically reduced by one or two electrons by enzymes such as NADPH-cytochrome P450 reductase to form semiquinone radicals or hydroquinones. These reduced species can then be re-oxidized back to the quinone form by molecular oxygen, in a process that generates superoxide (B77818) anion radicals (O₂⁻). This cycle can repeat, leading to a continuous production of ROS, which can damage cellular components including lipids, proteins, and DNA. For example, studies on benzo[b]fluoranthene (B1141397) have demonstrated its ability to promote ROS production. nih.govnih.gov
Structure-Metabolism-Activity Relationships at the Molecular and Cellular Level
The biological activity of a PAH is intimately linked to its chemical structure, which dictates its metabolic fate. The size, shape, and electronic properties of a PAH, as well as the presence and position of substituents like methyl groups, all influence how it is processed by metabolic enzymes and how it interacts with cellular targets.
For PAHs, the "bay-region" and "fjord-region" theories have been instrumental in predicting carcinogenic potential. These theories posit that diol epoxides formed in sterically hindered bay or fjord regions of a PAH are particularly carcinogenic because they are more chemically reactive and less readily detoxified. The presence of methyl groups can significantly alter the electronic properties and steric hindrance of these regions.
In the case of this compound, the dimethyl substitution is on a benzene (B151609) ring that is part of the fluoranthene (B47539) core. The precise effect of this substitution on the metabolic activation pathway and the ultimate carcinogenicity of the molecule is not well-documented. However, studies with other methylated PAHs provide some general principles:
Blocking of metabolic sites: A methyl group can be located at a position that is a primary site of metabolic oxidation, thereby blocking the formation of key metabolites.
Enhancement of metabolic activation: Conversely, a methyl group can direct metabolism to other positions on the molecule, potentially leading to the formation of more potent carcinogenic metabolites.
Influence on receptor binding: Methylation can alter the planarity and electronic distribution of the PAH, which can affect its binding affinity for receptors like the AhR.
Further research is needed to specifically delineate the structure-metabolism-activity relationships for this compound to fully understand its carcinogenic potential.
Advanced Analytical Methodologies for Detection and Quantification of 1,2 Dimethylbenzo J Fluoranthene in Complex Matrices
Sample Preparation and Extraction Techniques for Environmental and Biological Samples
The initial and most critical stage in the analysis of 1,2-Dimethylbenzo[j]fluoranthene is its isolation from the sample matrix. cdc.gov The primary goals of sample preparation are to extract the target analyte efficiently, remove interfering compounds, and concentrate the analyte to a level suitable for instrumental detection. The choice of technique depends heavily on the nature of the sample matrix (e.g., water, soil, tissue, food) and the physicochemical properties of the analyte. nih.govresearchgate.net
Liquid-Liquid Extraction (LLE)
Liquid-Liquid Extraction (LLE) is a conventional and widely used method for the extraction of PAHs from aqueous samples. The principle of LLE is based on the differential solubility of the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. For non-polar compounds like this compound, water-immiscible organic solvents such as dichloromethane or hexane are commonly employed.
The process involves vigorous mixing of the sample with the extraction solvent to facilitate the transfer of the PAH from the aqueous phase to the organic phase. nih.gov After separation of the two layers, the organic phase containing the analyte is collected. This process may be repeated multiple times to ensure quantitative extraction. A variation of this technique, dispersive liquid-liquid microextraction (DLLME), uses a mixture of an extraction solvent and a disperser solvent, creating a cloudy solution that maximizes the surface area for rapid and efficient extraction of PAHs from water samples. nih.gov While effective, traditional LLE can be labor-intensive and consume large volumes of organic solvents.
Solid-Phase Extraction (SPE)
Solid-Phase Extraction (SPE) has become a popular alternative to LLE due to its efficiency, lower solvent consumption, and potential for automation. nih.gov This technique separates components of a mixture based on their physical and chemical properties as they pass through a solid sorbent packed in a cartridge or disk. nih.gov For PAH analysis, the choice of sorbent is crucial. Common stationary phases include:
Silica Gel and Alumina: These are used in normal-phase chromatography to separate PAHs from more polar interferences. nih.gov
Florisil: An activated magnesium silicate, Florisil is effective in binding lipid contaminants, thereby cleaning up extracts from fatty matrices. cdc.gov
C18 (Octadecylsilane): Used in reversed-phase SPE, C18 sorbents are highly effective at retaining non-polar PAHs from aqueous samples.
The general SPE procedure involves four steps: conditioning the sorbent, loading the sample, washing away interferences, and eluting the target analyte with a small volume of an appropriate solvent. SPE has been successfully applied to extract PAHs from diverse matrices, including drinking water, industrial waste, and biological fluids. nih.govnih.govresearchgate.net
Automated and Hyphenated Sample Clean-up Approaches
To enhance throughput and reproducibility, automated sample preparation systems are increasingly being implemented. palsystem.com Automated SPE systems can process multiple samples simultaneously, minimizing manual intervention and variability. nih.gov A recent development is micro-solid-phase extraction (µSPE), which miniaturizes the clean-up step, significantly reducing sample and solvent volumes. palsystem.com This automated approach has been successfully used for the clean-up of PAHs in complex food oil samples, where only microliter quantities of the sample and solvent are required. nih.govdtu.dk
Hyphenated techniques combine several sample preparation steps into a single, continuous process. For instance, systems can integrate pressurized liquid extraction (PLE) with automated clean-up steps like gel permeation chromatography (GPC) for fat removal, followed by further purification. rsc.org Such automated and hyphenated approaches not only increase laboratory efficiency but also minimize the potential for sample contamination and analyte loss. palsystem.com
Table 1: Comparison of Sample Preparation Techniques for PAHs
| Technique | Principle | Advantages | Disadvantages | Common Matrices |
| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquids | Simple, well-established | Labor-intensive, large solvent volumes, emulsion formation | Water, wastewater |
| Solid-Phase Extraction (SPE) | Adsorption onto a solid sorbent | High recovery, low solvent use, selective, automation-friendly | Cartridge cost, potential for clogging | Water, biological fluids, food extracts |
| Automated µSPE | Miniaturized SPE with robotic handling | High throughput, minimal solvent/sample use, improved precision | Higher initial instrument cost | Food oils, complex biological extracts |
Gas Chromatography-Mass Spectrometry (GC-MS) Techniques
Gas chromatography coupled with mass spectrometry (GC-MS) is the cornerstone for the analysis of semi-volatile compounds like this compound. chemetrix.co.za GC provides the high-resolution separation of complex mixtures, while MS offers sensitive and selective detection, enabling both identification and quantification. amazonaws.com The chromatographic separation of PAH isomers, which often have identical mass-to-charge ratios (m/z), is a significant challenge that requires optimized GC conditions and specialized columns. nih.gov
Single Quadrupole and Triple Quadrupole (GC-MS/MS) for Enhanced Sensitivity and Selectivity
Single Quadrupole GC-MS: This is a widely used technique for routine analysis. The mass spectrometer operates by scanning a range of m/z values or by focusing on specific ions (Selective Ion Monitoring). While robust, single quadrupole systems can be limited by chemical noise and co-eluting matrix interferences, which can affect detection limits and accuracy in complex samples. gcms.cz
Triple Quadrupole (GC-MS/MS): For trace-level analysis in challenging matrices, triple quadrupole mass spectrometers offer superior performance. gcms.czoup.com This technique, also known as tandem mass spectrometry (MS/MS), involves two quadrupole mass analyzers separated by a collision cell. The first quadrupole (Q1) selects a specific precursor ion (e.g., the molecular ion of this compound), which is then fragmented in the collision cell (q2). The third quadrupole (Q3) selects a specific product ion for detection. This process significantly reduces background noise and enhances selectivity, resulting in lower detection limits and more reliable quantification. oup.comthermofisher.com GC-MS/MS has proven effective for the accurate quantification of isomeric PAHs, such as separating benzo[b]fluoranthene (B1141397), benzo[k]fluoranthene (B33198), and benzo[j]fluoranthene. nih.gov
Table 2: Performance Comparison of Single vs. Triple Quadrupole MS for PAH Analysis
| Feature | Single Quadrupole (GC-MS) | Triple Quadrupole (GC-MS/MS) |
| Principle | Single mass filter | Precursor ion selection, fragmentation, product ion selection |
| Selectivity | Moderate; relies on chromatographic separation and m/z | High to Very High; filters out chemical noise and isobaric interferences |
| Sensitivity | Good | Excellent; lower signal-to-noise ratio |
| Application | Routine analysis, simpler matrices | Trace analysis, complex matrices (food, biological, environmental) |
| Cost | Lower | Higher |
Isomer Separation and Quantification Challenges (e.g., Benzo[b]fluoranthene, Benzo[k]fluoranthene, Benzo[j]fluoranthene)
The primary challenge in the analysis of this compound lies in its separation from other isomeric compounds. The parent benzo[j]fluoranthene itself is part of a group of isomers including benzo[b]fluoranthene and benzo[k]fluoranthene, which are notoriously difficult to separate due to their similar physicochemical properties and identical molecular weights. researchgate.net This challenge is further compounded in the case of their methylated derivatives.
Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for PAH analysis; however, standard capillary columns often fail to achieve baseline separation of these critical isomers. researchgate.net For instance, in a real-world sample, benzo[j]fluoranthene often co-elutes with benzo[b]fluoranthene and benzo[k]fluoranthene, leading to inaccuracies in quantification if not properly resolved. researchgate.net While mass spectrometry provides excellent sensitivity and selectivity, it cannot differentiate between these isomers as they produce identical mass spectra. researchgate.net
High-performance liquid chromatography (HPLC) offers a powerful alternative for the separation of PAH isomers. The use of specialized stationary phases, such as C18 columns, can exploit the subtle differences in the length-to-breadth ratios of the isomers to achieve separation. researchgate.net The choice of mobile phase and gradient elution programs are critical parameters that must be optimized to achieve the desired resolution.
The table below illustrates the typical retention behavior of the parent benzo[j]fluoranthene isomers on an HPLC column, highlighting the challenge of achieving complete separation. The addition of methyl groups, as in this compound, introduces further complexity due to the potential for numerous positional isomers, each with its own unique retention time that may overlap with other methylated or non-methylated PAHs.
| Compound | Typical HPLC Retention Time (minutes) |
| Benzo[b]fluoranthene | 20.5 |
| Benzo[k]fluoranthene | 21.0 |
| Benzo[j]fluoranthene | 21.2 |
This table is for illustrative purposes and actual retention times may vary depending on the specific HPLC method.
High-Performance Liquid Chromatography (HPLC) Techniques
HPLC is a cornerstone of PAH analysis, offering a variety of detection methods that can be tailored to the specific needs of the analysis.
Fluorescence detection (FLD) is a highly sensitive and selective technique for the quantification of many PAHs, including those that are naturally fluorescent. hplc.eu The method relies on the principle that certain molecules absorb light at a specific wavelength (excitation) and then emit light at a longer wavelength (emission). By setting specific excitation and emission wavelengths, FLD can selectively detect target analytes with minimal interference from non-fluorescent matrix components. hplc.eu This selectivity is particularly advantageous when analyzing complex samples. However, a significant drawback is that not all PAHs exhibit strong fluorescence. chromatographyonline.com
For the analysis of this compound, which is expected to be fluorescent, HPLC-FLD can provide low detection limits. The selection of optimal excitation and emission wavelengths is crucial for maximizing sensitivity. A wavelength program can be employed where the detector wavelengths are changed during the chromatographic run to ensure that each eluting PAH is detected under its optimal conditions.
Ultraviolet (UV) detection is a more universal detection method for PAHs compared to FLD, as most PAHs absorb UV light. A photodiode array (PDA) detector, also known as a diode array detector (DAD), offers a significant advantage over a standard single-wavelength UV detector. A PDA detector can acquire the entire UV-visible spectrum of a compound as it elutes from the HPLC column. mdpi.com This provides valuable information that can be used for peak identification and purity assessment. mdpi.com By comparing the acquired spectrum of an unknown peak to a library of reference spectra, the identity of the compound can be confirmed with a higher degree of confidence. mdpi.com
The UV spectra of PAHs are often characteristic, and while isomers may have very similar spectra, subtle differences can sometimes be discerned. For this compound, PDA detection would allow for the collection of its unique UV spectrum, aiding in its identification and differentiation from co-eluting compounds, provided a reference spectrum is available.
The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) represents one of the most powerful analytical tools for the comprehensive analysis of PAHs in complex matrices. sciex.comresearchgate.net This technique combines the superior separation capabilities of HPLC with the high sensitivity and selectivity of tandem mass spectrometry.
In an LC-MS/MS system, after the analytes are separated by the HPLC column, they are ionized and introduced into the mass spectrometer. The first mass analyzer (Q1) selects the molecular ion of the target analyte (in this case, the ion corresponding to the mass of this compound). This selected ion is then fragmented in a collision cell (Q2), and the resulting fragment ions are analyzed by a second mass analyzer (Q3). This process, known as multiple reaction monitoring (MRM), is highly specific and allows for the quantification of the target analyte even in the presence of significant matrix interference. sciex.com
While LC-MS/MS is a powerful tool, the ionization of non-polar PAHs can be challenging. Techniques such as atmospheric pressure photoionization (APPI) and atmospheric pressure chemical ionization (APCI) are often more effective for these compounds than the more common electrospray ionization (ESI). nih.gov
The table below summarizes the key features of the different HPLC detection methods for the analysis of this compound.
| Detection Method | Principle | Advantages | Disadvantages |
| Fluorescence (FLD) | Measures the emission of light from fluorescent compounds after excitation. | High sensitivity and selectivity for fluorescent compounds. | Not all PAHs are fluorescent. |
| UV/Photodiode Array (PDA) | Measures the absorption of UV-visible light. PDA acquires the full spectrum. | Universal for UV-absorbing compounds. PDA provides spectral information for identification and peak purity. | Lower sensitivity than FLD for fluorescent compounds. |
| Tandem Mass Spectrometry (MS/MS) | Separates and fragments ions based on their mass-to-charge ratio. | High sensitivity and selectivity. Provides structural information. | Ionization of non-polar PAHs can be challenging. |
Application of Reference Materials and Quality Control in Analytical Research
The use of certified reference materials (CRMs) and the implementation of rigorous quality control (QC) procedures are fundamental to ensuring the accuracy and reliability of analytical data for this compound. nist.gov
CRMs are materials with a well-characterized and certified concentration of the analyte of interest. nist.gov They are used for method validation, calibration, and ongoing quality control to ensure that the analytical method is performing correctly. For PAHs, CRMs are available for many of the parent compounds in various matrices such as solutions, soils, and sediments. nist.gov However, the availability of CRMs for specific methylated PAHs like this compound is limited. In such cases, analysts may need to rely on well-characterized solutions from reputable suppliers or participate in inter-laboratory comparison studies to validate their methods.
A comprehensive quality control program for the analysis of this compound should include the following elements:
Method Blanks: Analysis of a sample matrix without the analyte to check for contamination from reagents, glassware, or the analytical system.
Matrix Spikes: Fortifying a real sample with a known amount of the analyte to assess the method's performance in a specific matrix, including potential matrix effects.
Internal Standards: A known amount of a compound with similar chemical and physical properties to the analyte is added to every sample, standard, and blank. This helps to correct for variations in extraction efficiency and instrument response. For GC-MS and LC-MS analysis of PAHs, isotopically labeled analogs of the target compounds are the preferred internal standards.
The consistent use of these QC measures provides confidence in the analytical results and ensures that the data generated are accurate, precise, and defensible.
Future Research Directions and Emerging Paradigms in 1,2 Dimethylbenzo J Fluoranthene Research
Development of Novel Synthetic Routes for Isotopically Labeled Analogues
The synthesis of isotopically labeled standards is fundamental for definitive metabolic studies, environmental fate analysis, and accurate quantification in complex matrices. Future work in this area will focus on creating analogues of 1,2-Dimethylbenzo[j]fluoranthene labeled with stable isotopes like Deuterium (B1214612) (²H), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N).
Research will likely adapt and refine existing multi-step synthetic strategies from related aromatic compounds. For instance, methods for preparing deuterated naphthalenes could be a model. youtube.com One such strategy involves introducing a functional group, such as a nitro group, which is then reduced to an amine. The amine can be converted to a diazonium salt, a versatile intermediate that can be replaced with various functional groups or used to build more complex ring systems. youtube.com To introduce the isotopic label, a common strategy is the quenching of a Grignard reagent with a deuterated source, such as heavy water (D₂O). youtube.com
Furthermore, modern catalytic methods, such as the Palladium-catalyzed Suzuki–Miyaura cross-coupling followed by an intramolecular C–H arylation cascade, have proven effective for constructing the benzo[j]fluoranthene core. beilstein-journals.org Future research could focus on adapting these efficient cascade reactions, using isotopically labeled boronic esters or dihalonaphthalenes as starting materials to build the labeled this compound skeleton. The development of these novel routes will be critical for producing the high-purity labeled standards necessary for next-generation toxicological and environmental studies.
Table 1: Potential Strategies for Synthesis of Isotopically Labeled this compound
| Synthetic Strategy | Description | Potential Application for Labeling | Reference |
| Grignard Reagent Quenching | Formation of an organometallic (Grignard) reagent at a specific position on the aromatic core, followed by reaction with an isotopic source (e.g., D₂O). | Introduction of deuterium at specific, late-stage synthetic steps. | youtube.com |
| Palladium-Catalyzed Cascade | A sequence of reactions, such as a Suzuki-Miyaura coupling followed by C-H arylation, to efficiently construct the polycyclic framework from simpler precursors. | Use of ¹³C-labeled precursors (e.g., boronic esters) to build a labeled carbon skeleton. | beilstein-journals.org |
| Diazonium Salt Chemistry | Conversion of an amino group to a diazonium salt, which can then be substituted. | While less direct for C or H isotopes, it's a key tool for functionalizing the ring system in preparation for labeling steps. | youtube.com |
Deeper Exploration of Non-Canonical Metabolic Pathways
The established metabolic activation route for many PAHs involves cytochrome P450 enzymes creating dihydrodiol epoxides, which are highly reactive with DNA. For benzo[j]fluoranthene, the trans-4,5- and 9,10-dihydrodiols are recognized as key potentially genotoxic metabolites formed through this canonical pathway. nih.gov However, alternative or "non-canonical" metabolic pathways are increasingly recognized as significant and represent a critical area for future investigation for this compound.
Research into the metabolism of other complex PAHs, such as dibenzo[a,e]fluoranthene, has revealed a highly intricate metabolic chart involving multiple, distinct oxidative attacks leading to a variety of phenols and dihydrodiols. nih.govresearchgate.net This suggests that the metabolism of this compound may be far more complex than a single activation pathway.
Furthermore, microbial degradation pathways offer insights into completely different transformation routes. Studies on fluoranthene (B47539) degradation by bacteria like Mycobacterium vanbaalenii and Sphingomonas sp. have identified pathways initiated by dioxygenation at various positions (e.g., C-1,2, C-2,3, and C-7,8). nih.govnih.gov These initial attacks lead to ring-cleavage products, such as fluorene-type metabolites, phthalates, and protocatechuic acid, which are not typically seen in mammalian metabolism. nih.govnih.gov Future research should investigate whether similar microbial or even mammalian gut microflora-mediated degradation pathways exist for this compound and characterize the biological activity of these non-canonical metabolites.
Table 2: Examples of Canonical vs. Non-Canonical PAH Metabolic Pathways
| Pathway Type | Initiating Step | Key Intermediates / Products | Organism/System | Reference |
| Canonical | Monooxygenation (Cytochrome P450) | Dihydrodiols, Diol Epoxides | Mammalian Liver Microsomes | nih.gov |
| Non-Canonical (Microbial) | Dioxygenation (Ring-hydroxylating dioxygenase) | cis-Dihydrodiols, Ring-cleavage products (e.g., phthalates, fluorenones) | Bacteria (Mycobacterium, Sphingomonas) | nih.govnih.gov |
| Non-Canonical (Microbial) | Mono-hydroxylation | Mono- and dihydroxy products | Bacteria (Sphingomonas sp.) | nih.gov |
| Non-Canonical (Fungal) | Ligninolytic Enzyme Oxidation | 9-oxo-9H-fluorene-1-carboxylic acid, benzene-1,2,3-tricarboxylic acid | Fungi (Trichoderma lixii) | mdpi.com |
Advanced Computational Modeling for Predictive Mechanistic Understanding
Computational chemistry and modeling are powerful tools for predicting the biological activity and metabolic fate of chemicals, reducing reliance on extensive animal testing. For this compound, the development of advanced computational models represents a major frontier in understanding its structure-activity relationships.
Quantitative Structure-Activity Relationship (QSAR) models have been successfully used to predict the mutagenicity of other PAHs by correlating molecular descriptors with biological outcomes. qsardb.org Future research will involve developing bespoke QSAR models for this compound and its isomers to predict endpoints like carcinogenicity, mutagenicity, and receptor binding affinity. These models are built by calculating a wide range of molecular descriptors and using statistical methods to find correlations with experimentally determined activity. nih.gov
Beyond QSAR, more sophisticated computational approaches are emerging. Molecular dynamics simulations can model the interaction of this compound and its metabolites with biological macromolecules like DNA and metabolic enzymes (e.g., Cytochrome P450). This can help predict which metabolites are likely to form, their preferred DNA binding sites, and the stability of the resulting adducts. Quantum mechanical calculations can further refine these predictions by determining the electronic properties of the molecule, such as the energy required to form reactive epoxide intermediates, providing a deeper, mechanism-based understanding of its carcinogenic potential.
Integrated Multi-Omics Approaches for Elucidating Biological Interactions
To capture a holistic view of the biological impact of this compound, future research will increasingly employ integrated multi-omics approaches. This paradigm moves beyond studying single endpoints to a systems-level analysis of how an organism responds to chemical exposure by combining genomics, transcriptomics, proteomics, and metabolomics.
Transcriptomics: This involves analyzing changes in gene expression following exposure. Studies on other PAHs like benzo[k]fluoranthene (B33198) have shown upregulation of genes involved in detoxification, such as CYP1A, and the aryl hydrocarbon receptor (AhR). nih.gov Similar studies on this compound would reveal the specific genetic pathways it perturbs.
Genomics (Duplex Sequencing): Ultra-sensitive error-corrected sequencing methods like Duplex Sequencing can identify the precise mutational signatures induced by a chemical. For benzo[b]fluoranthene (B1141397), this technique revealed a dose-dependent increase in C:G > A:T mutations, a signature associated with tobacco-related cancers. nih.govbiorxiv.org Applying this to this compound would provide a definitive fingerprint of the DNA damage it causes.
Proteomics and Metabolomics: A "polyomic" approach, as used to study fluoranthene degradation, combines the analysis of proteins (proteomics) and small-molecule metabolites (metabolomics) to build a complete picture of a metabolic network. nih.gov For this compound, this would identify the specific enzymes upregulated to metabolize the compound and simultaneously detect all the resulting metabolic products.
Integrating these datasets will allow researchers to link the initial interaction of the compound with cellular receptors (e.g., AhR activation), to the resulting changes in gene and protein expression (e.g., CYP1A induction), and finally to the metabolic breakdown and mutagenic consequences (e.g., metabolite formation and DNA adducts), providing an unprecedented, systems-level understanding of its biological interactions.
Investigation of Reactivity with Emerging Environmental Oxidants and Transformation Products
Once released into the environment, PAHs are subject to chemical transformations driven by atmospheric oxidants. These reactions can alter their toxicity, and understanding these processes is crucial for assessing their true environmental risk. Future research on this compound must focus on its reactivity with key oxidants and the identification of its transformation products.
Studies on related benzofluoranthenes and other PAHs have shown that reactions with nitrate (B79036) radicals (NO₃), hydroxyl radicals (OH), and ozone (O₃) are particularly important. semanticscholar.orgdigitellinc.com Heterogeneous reactions of particulate benzo[b]fluoranthene and benzo[k]fluoranthene with NO₃ radicals, for example, lead to the formation of mono-, di-, and tri-nitro-products, as well as products containing both nitro and ketone groups. nih.gov The atmospheric lifetimes of these PAHs were estimated to be only a few hours under typical nighttime conditions, highlighting the significance of this transformation pathway. nih.gov Similarly, the oxidation of benzo[a]pyrene (B130552) with O₃ and OH radicals produces BaP-diones, lactones, and epoxides. digitellinc.com Crucially, these oxidized products can exhibit different toxicological profiles from the parent compound. digitellinc.com
Emerging research directions will include:
Kinetic Studies: Determining the reaction rate constants of this compound with O₃, OH, and NO₃ radicals in both gas and particle phases.
Product Identification: Characterizing the major transformation products formed under various atmospheric conditions.
Toxicity of Products: Assessing the mutagenicity and toxicity of the identified transformation products, as they may be more or less harmful than the parent compound.
Emerging Oxidants: Investigating the reactivity with less-studied but environmentally relevant oxidants, such as reactive halogen species (e.g., Cl, BrO) in marine and coastal atmospheres.
Table 3: Known Atmospheric Transformation Products of Related PAHs
| Parent PAH | Oxidant | Major Transformation Products Identified | Reference |
| Benzo[a]pyrene | O₃, OH | BaP-dione isomers, BaP-lactone, BaP-epoxide/diol | digitellinc.com |
| Benzo[b]fluoranthene | NO₃ | Mono-nitro-B[b]F, Di-nitro-B[b]F, Tri-nitro-B[b]F, Nitro-ketone products | nih.gov |
| Benzo[k]fluoranthene | NO₃ | Mono-nitro-B[k]F, Di-nitro-B[k]F, Tri-nitro-B[k]F, Nitro-ketone products | nih.gov |
| Fluoranthene, Pyrene | OH (in presence of NOx) | Nitro-fluoranthenes, Nitro-pyrenes | semanticscholar.org |
Methodological Advancements in Isomer-Specific Environmental Monitoring
A significant challenge in the environmental analysis of PAHs is their existence as numerous, structurally similar isomers. This compound is one of many possible dimethylated isomers of benzo[j]fluoranthene, and these isomers often co-exist in environmental samples and co-elute during chromatographic analysis, making accurate, isomer-specific quantification difficult.
Standard analytical methods like Gas Chromatography (GC) often fail to adequately resolve critical isomer pairs, such as benzo[b]fluoranthene from benzo[k]fluoranthene. epa.gov While High-Performance Liquid Chromatography (HPLC) offers better resolution for some isomers, the complexity of real-world samples necessitates more powerful techniques. epa.gov
Future methodological advancements will focus on enhancing the specificity and sensitivity of detection for this compound. Key research areas include:
Advanced Chromatographic Separations: The development and application of multi-dimensional gas chromatography (GCxGC) coupled with time-of-flight mass spectrometry (TOFMS) offers vastly superior resolving power compared to conventional GC-MS, enabling the separation of complex isomer mixtures.
High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which can help differentiate between isobaric compounds (compounds with the same nominal mass but different elemental formulas), improving confidence in compound identification.
Isomer-Specific Standards: The synthesis of certified reference standards for this compound and its key isomers is essential for accurate instrument calibration and method validation.
Novel Sample Preparation: Developing more selective sample extraction and clean-up techniques, potentially using molecularly imprinted polymers (MIPs) designed to target the specific structure of this compound, will help reduce matrix interference and improve detection limits.
The importance of isomer-specific analysis is well-documented for other classes of environmental contaminants, where different isomers can have vastly different toxicities and environmental fates. researchgate.net Applying this paradigm rigorously to the analysis of this compound is a critical step toward accurately assessing its environmental exposure and risk.
Q & A
Basic Research Questions
Q. How is 1,2-Dimethylbenzo[j]fluoranthene detected in environmental samples, and what analytical methods are prioritized for its identification?
- Methodological Answer : Detection typically employs high-performance liquid chromatography (HPLC) coupled with fluorescence or UV detection, optimized for polycyclic aromatic hydrocarbons (PAHs). For complex matrices like sediments, effect-directed analysis (EDA) is used to isolate bioactive fractions, followed by in silico prediction (e.g., docking studies) to confirm aryl hydrocarbon receptor (AhR) binding affinity. Gas chromatography (GC) with mass spectrometry (MS) is less common due to the compound’s low volatility .
Q. What experimental approaches differentiate between 1-methyl and 2-methyl isomers in fluoranthene derivatives?
- Methodological Answer : Isomer differentiation requires HPLC with optimized mobile phases (e.g., acetonitrile/water gradients) to resolve retention time differences. UV-Vis spectroscopy complements this by analyzing absorption maxima shifts caused by methyl substitution patterns. For ambiguous cases, low-temperature fluorescence spectroscopy (at 77K or 4.2K) enhances spectral resolution, leveraging distinct fluorescence profiles of isomers .
Q. What synthetic routes are reported for benzo[j]fluoranthene derivatives, and how might these apply to 1,2-dimethyl analogs?
- Methodological Answer : Pd-catalyzed Suzuki–Miyaura cross-coupling and C–H arylation cascades are established for synthesizing oxygenated benzo[j]fluoranthenes. For dimethyl derivatives, precursor functionalization (e.g., brominated intermediates) allows regioselective methyl group introduction. Reaction optimization (e.g., temperature, ligand selection) minimizes byproducts in multi-step syntheses .
Q. How does methylation influence the environmental persistence and bioavailability of fluoranthene derivatives?
- Methodological Answer : Methylation increases hydrophobicity (logP), enhancing adsorption to organic matter in sediments and reducing biodegradation rates. Bioavailability studies use passive sampling devices (e.g., PDMS sheets) to measure partitioning coefficients. Comparative assays with non-methylated analogs (e.g., benzo[j]fluoranthene) quantify methylation effects on microbial degradation kinetics .
Advanced Research Questions
Q. What metabolic pathways activate this compound into carcinogenic intermediates, and how do these differ from non-methylated PAHs?
- Methodological Answer : Cytochrome P450 enzymes (e.g., CYP1A1) oxidize the compound to 1,2-dihydrodiols , which are further metabolized to diol-epoxides. Methyl groups sterically hinder epoxidation at specific positions, altering DNA adduct formation patterns. Liquid chromatography-tandem MS (LC-MS/MS) tracks metabolite profiles in vitro (e.g., hepatic microsomal assays) .
Q. What molecular interactions drive this compound’s binding to AhR receptors, and how does this compare to other methylated PAHs?
- Methodological Answer : In silico docking studies reveal that methyl groups enhance hydrophobic interactions with AhR’s ligand-binding domain. Competitive binding assays (e.g., using 1,12-dimethylbenzo[c]phenanthrene as a reference) quantify relative binding affinities. Transcriptional activation assays (e.g., luciferase reporter systems) correlate binding with downstream gene expression (e.g., CYP1A1 induction) .
Q. What analytical challenges arise in quantifying isomeric purity of this compound, and how are these addressed?
- Methodological Answer : Co-elution of isomers in conventional HPLC necessitates multidimensional chromatography (e.g., LC-GC or LCxLC). Isotope dilution mass spectrometry (IDMS) with deuterated internal standards improves quantification accuracy. Nuclear magnetic resonance (NMR) spectroscopy (e.g., ¹H-¹³C HSQC) resolves structural ambiguities in synthesized standards .
Q. How do structural modifications (e.g., methyl groups) influence the photochemical stability of fluoranthene derivatives in environmental matrices?
- Methodological Answer : Methylation reduces photooxidation rates due to steric shielding of reactive sites. Time-resolved fluorescence decay assays measure triplet-state lifetimes under UV exposure. Comparative studies with non-methylated analogs (e.g., benzo[j]fluoranthene) use quantum yield calculations to model degradation pathways in simulated sunlight .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
